molecular formula C30H52O3 B1241601 Grandlure CAS No. 11104-05-5

Grandlure

Cat. No.: B1241601
CAS No.: 11104-05-5
M. Wt: 460.7 g/mol
InChI Key: KNLVVBOPLNECGY-PMHSJTGRSA-N
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Description

Grandlure is a synthetic pheromone used primarily for the control of boll weevils (Anthonomus grandis Boheman). It consists of a mixture of four components: two terpene alcohols and two terpene aldehydes. These components are (+)-cis-2-isopropenyl-1-methyl cyclobutaneethanol, cis-3,3-dimethyl-Δ 1,β-cyclohexaneethanol, cis-3,3-dimethyl-Δ 1,α-cyclohexaneacetaldehyde, and trans-3,3-dimethyl-Δ 1,α-cyclohexaneacetaldehyde . This compound is used as an attractant in pheromone traps to monitor and control boll weevil populations in cotton fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Grandlure involves the preparation of its four components through various chemical reactions. The terpene alcohols and aldehydes are synthesized using specific reaction conditions to ensure the correct stereochemistry and purity. For example, the synthesis of (+)-cis-2-isopropenyl-1-methyl cyclobutaneethanol involves the cyclization of a suitable precursor followed by reduction and isomerization steps .

Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of its components, which are then mixed in specific ratios to form the final product. The components are typically synthesized by chemical companies specializing in fine chemicals, such as ISP Fine Chemicals . The final product is incorporated into lure dispensers for use in the field.

Chemical Reactions Analysis

Types of Reactions: Grandlure undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of its components.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound components include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions involving this compound components are the terpene alcohols and aldehydes mentioned earlier. These products are then combined in specific ratios to form the final this compound mixture .

Scientific Research Applications

Grandlure has several scientific research applications, particularly in the fields of entomology and pest management. It is used to study the behavior and ecology of boll weevils and other pests. Researchers use this compound to monitor pest populations, evaluate the effectiveness of pest control strategies, and develop new methods for pest management .

In addition to its use in pest management, this compound is also used in studies involving electronic noses (e-noses) to rapidly assess pheromone content in lures. This technology shows promise as an alternative approach for monitoring pheromone levels in the field .

Mechanism of Action

Grandlure functions as an aggregation pheromone, attracting both male and female boll weevils to the source. The mechanism of action involves the detection of the pheromone by the weevils’ olfactory receptors, which triggers a behavioral response leading them to the lure. The molecular targets and pathways involved in this process include the activation of specific olfactory neurons that respond to the components of this compound .

Comparison with Similar Compounds

Grandlure is unique in its composition and effectiveness as a boll weevil attractant. Similar compounds include other pheromones used for pest control, such as β-bisabolol, caryophyllene, and eugenol. These compounds can enhance the attractiveness of this compound when used in combination, providing a synergistic effect that increases the capture rates of boll weevils .

List of Similar Compounds:
  • β-bisabolol
  • Caryophyllene
  • Eugenol

This compound stands out due to its specific blend of terpene alcohols and aldehydes, which are highly effective in attracting boll weevils compared to other pheromones .

Properties

IUPAC Name

(2E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde;(2Z)-2-(3,3-dimethylcyclohexylidene)ethanol;2-[(1R,2S)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18O.C10H16O/c1-8(2)9-4-5-10(9,3)6-7-11;2*1-10(2)6-3-4-9(8-10)5-7-11/h9,11H,1,4-7H2,2-3H3;5,11H,3-4,6-8H2,1-2H3;5,7H,3-4,6,8H2,1-2H3/b;9-5-;9-5+/t9-,10+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLVVBOPLNECGY-PMHSJTGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC1(C)CCO.CC1(CCCC(=CCO)C1)C.CC1(CCCC(=CC=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]1(C)CCO.CC1(CCC/C(=C/CO)/C1)C.CC1(CCC/C(=C\C=O)/C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11104-05-5
Record name Grandlure
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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